(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-pyrazin-2-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDTUQBYMXBQPF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Material: (R)-3-Hydroxypyrrolidine-1-Carboxylate
The chiral pyrrolidine core is derived from (R)-3-hydroxypyrrolidine, which is protected as its tert-butyl carbamate (Boc) derivative. This step ensures stereochemical integrity and prevents unwanted side reactions.
-
Reagents : (R)-3-Hydroxypyrrolidine, Boc anhydride, triethylamine (Et₃N).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 12–24 hours.
-
Yield : >90% (isolated via silica gel chromatography).
Tosylation of (R)-tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate
Tosylation introduces a sulfonate leaving group, critical for the SNAr step.
| Reagent | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| p-Toluenesulfonyl Cl | DCM | Et₃N | DMAP | 0 → RT | 12 | 94 |
| p-Toluenesulfonyl Cl | DCM | Pyridine | – | RT | 16 | 74 |
Key Observations :
Nucleophilic Aromatic Substitution (SNAr) with Pyrazin-2-ol
The tosyl group is displaced by pyrazin-2-ol under basic conditions.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60–80 | 24 | 65–75 |
| Cs₂CO₃ | Acetonitrile | 80 | 12 | 82 |
| NaH | THF | RT | 6 | 70 |
Mechanistic Insights :
-
Regioselectivity : Pyrazin-2-ol attacks the tosylate-activated pyrrolidine at the 3-position due to steric and electronic factors.
-
Chiral Retention : The (R)-configuration is preserved due to the SN2 mechanism.
Alternative Synthetic Routes
Catalytic Asymmetric Synthesis
Chiral auxiliaries or organocatalysts could theoretically enable enantioselective synthesis, though no direct examples exist for this substrate.
Purification and Characterization
-
Chromatography : Silica gel (petroleum ether/ethyl acetate, 3:1) removes unreacted pyrazin-2-ol and byproducts.
-
Crystallization : Ethanol/water recrystallization improves optical purity (>99% ee).
-
Analytical Data :
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Racemization during SNAr | Low-temperature reactions (≤60°C) | |
| Pyrazine hydrolysis | Anhydrous conditions, inert atmosphere | |
| Tosylate dimerization | Excess pyrazin-2-ol (2.0 eq) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Traditional SNAr | Scalable, cost-effective | Long reaction times | 70–82 |
| Mitsunobu (hypothetical) | Stereoretentive | High reagent cost | N/A |
| Catalytic asymmetric | Potential for higher enantiopurity | Unproven for this substrate | N/A |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The following structural elements are critical for comparing analogs:
- Core structure : Pyrrolidine ring with a tert-butyl carbamate group.
- Substituent at the 3-position : Heterocyclic or aromatic groups (e.g., pyridine, pyrazine, bromo/iodo derivatives).
- Stereochemistry : (R)-configuration vs. racemic or unspecified mixtures.
Comparison Table of Analogs
Detailed Analysis
Heterocyclic Substituent Diversity
- Pyrazine vs. Pyridine : The target compound’s pyrazin-2-yloxy group (two nitrogen atoms in the ring) contrasts with pyridin-3-yl or pyridin-2-yloxy substituents in analogs (). Pyrazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine derivatives .
- Halogenated Derivatives : Compounds like the iodo-substituted analog () exhibit higher molecular weights (473.35 g/mol) due to iodine’s atomic mass, which could affect solubility and pharmacokinetics.
Stereochemical Considerations
- The (R)-configuration in the target compound and analogs () is critical for enantioselective binding, whereas racemic mixtures (e.g., ) are less specific in biological applications.
Price and Availability
- Most analogs are priced at $400/g for 1 g (), suggesting a high cost due to synthetic complexity or niche applications. Pyrazine derivatives are likely comparably priced but may face supply chain limitations due to lower commercial availability.
Functional Group Impact
- Methoxy Groups : The 2-methoxy-5-methylpyridin-3-yl analog () offers improved lipophilicity compared to pyrazine, influencing membrane permeability.
Biologische Aktivität
(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a tert-butyl ester, and a pyrazine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- IUPAC Name : tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate
- CAS Number : 1264038-71-2
The biological activity of (R)-tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with specific receptors such as muscarinic acetylcholine receptors, influencing cellular signaling pathways associated with proliferation and apoptosis resistance .
- Enzyme Modulation : The presence of the pyrazine moiety allows for π-π stacking interactions and hydrogen bonding with target enzymes, potentially modulating their activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including (R)-tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate, exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects in various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in some models .
Neuroprotective Effects
Research suggests that compounds similar to (R)-tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate may possess neuroprotective properties:
- Alzheimer's Disease Models : Some derivatives showed potential in inhibiting cholinesterase and targeting amyloid beta aggregation, which are critical in Alzheimer's pathology .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- In Vitro Studies : Preliminary tests indicated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting (R)-3-hydroxypyrrolidine-1-carboxylate with pyrazine-2-yl electrophiles (e.g., chloropyrazine) under basic conditions (e.g., NaH or Cs₂CO₃) in polar aprotic solvents like THF or DMF. The tert-butyl ester group acts as a protective moiety, requiring inert atmospheres to prevent hydrolysis .
- Key Parameters : Temperature (0–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical for yields >70% .
Q. How is enantiomeric purity validated during synthesis?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to confirm enantiomeric excess (>98% for R-configuration). Absolute configuration is verified via X-ray crystallography or comparison with known optical rotation data (e.g., [α]²⁵D values) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 1.4–3.8 ppm) and pyrazine aromatic signals (δ 8.2–8.6 ppm). NOESY confirms stereochemistry .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₄H₂₂N₃O₃: 296.1608) validates molecular formula .
- IR : Peaks at ~1700 cm⁻¹ confirm the tert-butyl carbonyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrazine moiety influence reactivity in cross-coupling reactions?
- Analysis : The pyrazine ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the tert-butyl group limits reactivity at the pyrrolidine nitrogen, directing reactions to the pyrazine’s C-5 position. Pd(PPh₃)₄/Cs₂CO₃ in dioxane (80°C, 24h) achieves 60–80% yields .
- Contradictions : Some studies report lower yields when using bulky boronic acids (e.g., 2,6-dimethylphenyl), suggesting steric limitations .
Q. What strategies mitigate racemization during deprotection of the tert-butyl group?
- Methodology : Acidic hydrolysis (e.g., TFA/DCM, 0°C) minimizes racemization vs. thermal methods. Chiral integrity is retained by avoiding strong bases (e.g., NaOH), which induce epimerization at the pyrrolidine C-3 position .
- Data : TFA-mediated deprotection at 0°C preserves >95% enantiomeric excess, whereas room-temperature reactions reduce it to 85% .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insights : The pyrazine oxygen engages in hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets). Molecular docking studies (AutoDock Vina) predict binding affinities (Kd ≈ 1–10 µM) .
- Experimental Validation : SPR (surface plasmon resonance) assays using immobilized targets (e.g., EGFR kinase) confirm moderate inhibition (IC₅₀ = 5–20 µM) .
Data Contradiction Analysis
Q. Why do reported yields vary in nucleophilic substitutions involving pyrazine derivatives?
- Key Factors :
- Solvent Effects : DMF increases reactivity but may promote side reactions (e.g., oxidation) vs. THF, which offers better selectivity .
- Catalyst Choice : Pd-based catalysts (e.g., Pd(OAc)₂) vs. CuI alter regioselectivity in arylations, leading to divergent product distributions .
- Resolution : Design of Experiments (DoE) optimizes conditions (e.g., 40°C in THF with 5 mol% Pd(OAc)₂) for reproducible yields .
Research Applications Table
| Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Medicinal Chemistry | Structure-activity relationship (SAR) studies via pyrazine functionalization. | Fluorine substitution at pyrazine C-5 enhances metabolic stability (t₁/₂ > 2h) . | |
| Enzyme Inhibition | Kinetic assays with purified kinases (e.g., JAK2). | IC₅₀ = 8.2 µM; competitive inhibition with ATP . | |
| Material Science | Polymerization initiator for acrylate monomers. | Initiates radical polymerization at 60°C with 90% monomer conversion . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
